molecular formula C19H16ClN5O B2919812 N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide CAS No. 449186-00-9

N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide

Cat. No. B2919812
CAS RN: 449186-00-9
M. Wt: 365.82
InChI Key: NDOQKELQBHGDRW-UHFFFAOYSA-N
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Description

N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide, commonly referred to as “Triazoloacetamide” , is a nitrogenous heterocyclic compound. Its molecular formula is C₂₀H₁₄ClN₅O . The triazolo ring system, containing two carbon and three nitrogen atoms, imparts versatile biological activities. Triazoles have been explored in various drug classes due to their ability to bind with enzymes and receptors in the biological system .


Synthesis Analysis

The synthesis of triazoloacetamide involves the construction of the triazole ring. Various methods, such as cyclization reactions, have been employed to form the triazole nucleus. Researchers have reported diverse synthetic routes, including nucleophilic substitution, cyclization, and condensation reactions. These approaches yield substituted triazole derivatives with potential pharmacological activities .


Molecular Structure Analysis

The molecular structure of triazoloacetamide consists of a central triazole ring fused with a phenyl group. The 4-chlorophenyl substituent contributes to its overall shape and reactivity. The dihydrotriazolo moiety enhances its biological interactions. Detailed spectroscopic analyses (IR, NMR) have confirmed the presence of specific functional groups and bond arrangements .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point is approximately 276°C .

properties

IUPAC Name

N-[3-[7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12(26)23-16-4-2-3-14(9-16)17-10-18(13-5-7-15(20)8-6-13)25-19(24-17)21-11-22-25/h2-11,18H,1H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOQKELQBHGDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide

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